Deoxyguanylyl-(3'-5')-guanosine is derived from deoxyguanosine, a nucleoside that forms part of DNA. It can be synthesized through various chemical methods, often involving the manipulation of phosphoramidite derivatives of nucleosides. This compound is classified under the broader category of nucleotides, which are the building blocks of nucleic acids.
The synthesis of deoxyguanylyl-(3'-5')-guanosine typically involves several key steps:
The molecular structure of deoxyguanylyl-(3'-5')-guanosine consists of two guanine bases linked by a ribose sugar through a phosphate group. Key structural features include:
Deoxyguanylyl-(3'-5')-guanosine participates in several important chemical reactions:
These reactions are critical for maintaining cellular functions and facilitating genetic information transfer.
The mechanism of action for deoxyguanylyl-(3'-5')-guanosine primarily involves its role in nucleic acid synthesis:
This active participation underscores its importance in both genetic fidelity and cellular communication.
Deoxyguanylyl-(3'-5')-guanosine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and during laboratory manipulations.
Deoxyguanylyl-(3'-5')-guanosine has numerous scientific applications:
The versatility of this compound makes it invaluable in both research and clinical applications, contributing significantly to advancements in biotechnology and molecular biology.
The systematic IUPAC name for this compound is 2'-deoxyguanylyl-(3'→5')-2'-deoxyguanosine, precisely defining the connectivity between monomeric units. Its molecular formula is C20H25N10O10P [1] [6], with a molecular weight of 596.45 g/mol. This formula reflects the union of two deoxyguanosine nucleotides, each contributing a purine base (guanine), a deoxyribose sugar, and a bridging phosphate group.
Key atomic contributions include:
Table 1: Elemental Composition Analysis
Component | Atoms | Contribution to Formula |
---|---|---|
Guanine Bases | C10H10N10O2 | Two heterocyclic aromatic systems |
Deoxyribose Sugars | C10H18O6 | Two pentose sugars lacking 2'-OH |
Phosphodiester | PO4 | Anhydride linkage with formal negative charge |
Adjustment | H-3 | Account for dehydration during bond formation |
The molecule exhibits predicted physicochemical properties including a density of 2.32±0.1 g/cm³ and pKa of 1.37±0.50 [6], indicative of its highly polar character and acidity consistent with phosphate-containing biomolecules.
The defining structural feature of deoxyguanylyl-(3'-5')-guanosine is the phosphodiester bond bridging the 3'-carbon of one deoxyribose to the 5'-carbon of the adjacent deoxyribose [7]. This linkage forms via a condensation reaction between the 3'-hydroxyl of the 5'-nucleotide and the 5'-phosphate of the 3'-nucleotide, releasing a water molecule. The resulting bond exhibits partial double-bond character (P=O) with tetrahedral phosphorus geometry [5].
The deoxyribose sugars adopt specific conformations critical to DNA topology:
Table 2: Key Conformational Parameters
Structural Element | Preferred Configuration | Functional Significance |
---|---|---|
Phosphodiester Bond | 3'-5' Linkage | Defines nucleic acid directionality (5'→3') |
Backbone Dihedrals | α,β,γ,ε,ζ in gauche⁻/trans domains | Determines helical rise and base stacking |
Guanine Orientation | Anti glycosidic bond | Optimizes base pairing with cytosine |
Sugar Pucker | C2'-endo (B-DNA favored) | Controls helical diameter and flexibility |
The guanine bases participate in radical chemistry when oxidized, forming tautomeric guanyl radicals: G(N1-H)• (loss from N1) and G(N2-H)• (loss from N2) [9]. These transient species exhibit distinct spin distributions – G(N1-H)• localizes unpaired electrons at N3/O6/C5/C8, while G(N2-H)• concentrates spin density at N3/C5/C8/N2 [9]. This influences their subsequent reactivity in oxidative damage pathways.
While direct crystal structure data for deoxyguanylyl-(3'-5')-guanosine is limited in the provided sources, analogous dinucleotides provide insight into its three-dimensional organization. The calcium salt of guanylyl-(3'-5')-cytidine crystallizes in space group P21 with defined helical parameters [10]. Computational modeling via platforms like MolView enables interactive visualization of dGpdG using molecular mechanics force fields [4].
Key structural features observable through modeling include:
Advanced computational techniques incorporate solvation effects and electrostatic potentials, revealing:
Deoxyguanylyl-(3'-5')-guanosine exhibits distinct properties when compared to structurally related compounds:
Versus Deoxyguanylyl-(3'-5')-deoxyadenosine (dGpdA):
Versus Riboguanylyl-(3'-5')-guanosine (GpG):
Versus Cyclic Guanosine Monophosphate (cGMP):
The guanine radical chemistry further distinguishes deoxyguanylyl-(3'-5')-guanosine from derivatives:
This comprehensive structural analysis establishes deoxyguanylyl-(3'-5')-guanosine as a chemically unique entity with distinctive conformational behavior and reactivity patterns that underpin its biological significance in nucleic acid architecture and oxidative damage pathways.
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